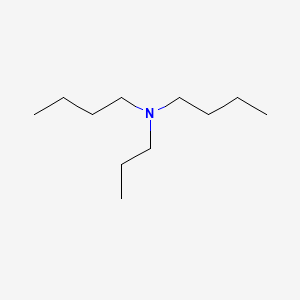

N-Propyldibutylamine

Description

Properties

CAS No. |

36874-77-8 |

|---|---|

Molecular Formula |

C11H25N |

Molecular Weight |

171.32 g/mol |

IUPAC Name |

N-butyl-N-propylbutan-1-amine |

InChI |

InChI=1S/C11H25N/c1-4-7-10-12(9-6-3)11-8-5-2/h4-11H2,1-3H3 |

InChI Key |

VEBPYKMCKZTFPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCC)CCCC |

Origin of Product |

United States |

Preparation Methods

Overview of N-Propyldibutylamine Synthesis

This compound is structurally an amine where a propyl group and two butyl groups are bonded to the nitrogen atom. Its synthesis generally follows alkylation or reductive amination pathways involving primary or secondary amines and appropriate alkylating agents. The key challenge in its preparation is achieving selectivity towards the tertiary amine without over-alkylation or side reactions.

Reported Preparation Routes and Catalytic Systems

Reductive Amination of Butylamine with 1-Propanol Using Raney Nickel Catalyst

- Reaction : Butylamine is heated with 1-propanol in the presence of Raney nickel catalyst.

- Mechanism : The primary amine (butylamine) undergoes nucleophilic substitution with the alcohol (1-propanol) under hydrogenation conditions catalyzed by Raney nickel.

- Conditions : Elevated temperature with hydrogen atmosphere; Raney nickel acts as a hydrogenation catalyst facilitating the amination.

- Outcome : Formation of this compound as the major product.

- Notes : This method is cited in industrial contexts for producing this compound and related aliphatic amines, highlighting Raney nickel's role in pore-directing effects on catalyst surface area and selectivity.

Continuous Catalytic Amination Using Cu-Zn/Al2O3 Catalyst System (Analogous Methodology)

Although directly reported for N,N-dimethylpropylamine, a structurally related tertiary amine, this method provides insights applicable to this compound synthesis:

- Raw Materials : n-Propanol, hydrogen gas, and a secondary amine (e.g., dimethylamine).

- Catalyst : Copper-zinc-alumina (Cu-Zn/Al2O3) catalyst prepared by impregnation of alumina with copper, zinc, potassium, manganese, tungsten, and platinum salts, followed by drying, roasting, and tabletting.

- Reaction Conditions :

- Temperature: 160–180 °C

- Pressure: 0.3–1.1 MPa

- Liquid hourly space velocity (LHSV): 0.1–0.7 h⁻¹

- Molar ratios: Amine to alcohol 1.5–6.0:1; hydrogen to alcohol 2–7:1

- Process : Continuous vapor-phase amination where n-propanol and amine vapors mix with hydrogen and pass over the catalyst bed.

- Advantages : High conversion, good selectivity, low byproduct formation, and suitability for industrial scaling.

- Potential Application : By substituting dimethylamine with dibutylamine or butylamine, similar catalytic systems could be adapted for this compound synthesis.

Detailed Catalyst Preparation for Continuous Amination

| Step | Description |

|---|---|

| 1 | Carrier Pretreatment : Alumina roasted to remove volatiles, optimize crystal form, pore structure, and mechanical strength. |

| 2 | Active Component Loading : Copper and zinc nitrates dissolved in water; alumina soaked in solution for impregnation. |

| 3 | Addition of Promoters : Potassium, manganese, tungsten, and platinum salts added to enhance catalytic activity and selectivity. |

| 4 | Drying and Roasting : Impregnated alumina dried and roasted to fix active metals on the carrier. |

| 5 | Tabletting : Catalyst formed into pellets suitable for reactor loading. |

This catalyst composition (by weight) typically ranges:

| Component | Weight % Range |

|---|---|

| Copper (Cu) | 5.0 – 60.0% |

| Zinc (Zn) | 2.0 – 35.0% |

| Potassium (K) | 1.0 – 5.0% |

| Manganese (Mn) | 0.1 – 3.0% |

| Tungsten (W) | 0.01 – 1.0% |

| Platinum (Pt) | 0.005 – 0.8% |

| Alumina (Al2O3, carrier) | Balance |

Reaction Parameters and Their Effects

| Parameter | Range | Effect on Reaction |

|---|---|---|

| Temperature | 160–180 °C | Higher temp increases conversion but may reduce selectivity. |

| Pressure | 0.3–1.1 MPa | Elevated pressure favors amination and hydrogenation. |

| Molar ratio (Amine:Alcohol) | 1.5–6.0:1 | Excess amine improves conversion and suppresses side reactions. |

| Molar ratio (H2:Alcohol) | 2–7:1 | Hydrogen essential for reductive amination steps. |

| Liquid Hourly Space Velocity (LHSV) | 0.1–0.7 h⁻¹ | Controls contact time; lower LHSV increases conversion. |

Yield and Selectivity

- Continuous catalytic amination methods report high conversion rates (>90%) and selectivity above 85% for tertiary amines similar to this compound.

- Byproduct formation is minimal due to optimized catalyst composition and reaction parameters.

- Catalyst stability allows for prolonged industrial operation with consistent product quality.

Alternative Synthetic Routes (Literature Insights)

- Direct Alkylation : Alkyl halides (e.g., propyl bromide) can alkylate dibutylamine under controlled conditions, but this often leads to over-alkylation and requires careful stoichiometric control.

- Reductive Amination : Reaction of dibutylamine with propionaldehyde followed by catalytic hydrogenation can yield this compound, but this method is less industrially favored due to additional steps.

- Urea Derivatives : Synthesis of related amines via urea intermediates has been reported but is less direct and efficient for this compound.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-Propyldibutylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert this compound to secondary or primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The nitrogen atom in this compound can participate in nucleophilic substitution reactions, where the propyl or butyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and mild oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary or primary amines.

Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

N-Propyldibutylamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and catalysts.

Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: this compound derivatives may have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.

Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Propyldibutylamine depends on its specific application. In chemical reactions, the nitrogen atom’s lone pair of electrons can participate in nucleophilic attacks, facilitating various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N-Propyldibutylamine’s properties and applications, a comparative analysis with analogous amines is provided below.

Dimethylaminopropylamine (DMAPA, CAS 109-55-7)

Molecular Formula : C₅H₁₄N₂

Molecular Weight : 102.18 g/mol

Structure : A diamine featuring a dimethyl group (-N(CH₃)₂) and a propylamine chain (-CH₂CH₂CH₂NH₂).

Applications : Widely used as an epoxy curing agent, surfactant precursor, and pharmaceutical intermediate. Its bifunctional nature (two amine groups) enables crosslinking in polymers.

Hazards : Classified under UN 2734 (corrosive substances), with acute toxicity (oral, dermal) and severe skin/eye irritation risks .

| Property | This compound | Dimethylaminopropylamine |

|---|---|---|

| Molecular Formula | C₁₁H₂₅N | C₅H₁₄N₂ |

| Molecular Weight (g/mol) | 171.32 | 102.18 |

| CAS Number | 36874-77-8 | 109-55-7 |

| Structure | Tertiary amine | Bifunctional diamine |

| Primary Applications | Catalysis, synthesis | Epoxy curing, surfactants |

| Hazard Profile | Moderate irritation | Corrosive, acute toxicity |

Tributylamine (CAS 102-82-9)

Molecular Formula : C₁₂H₂₇N

Molecular Weight : 185.35 g/mol

Structure : A tertiary amine with three butyl groups attached to nitrogen.

Comparison : Tributylamine’s longer alkyl chains enhance lipophilicity, making it more suitable for solvent applications. However, this compound’s mixed alkyl groups (propyl + butyl) may offer steric and electronic advantages in catalysis .

N,N-Diethylpropylamine (CAS 622-40-2)

Molecular Formula : C₇H₁₇N

Molecular Weight : 115.22 g/mol

Structure : Tertiary amine with two ethyl groups and one propyl group.

Comparison : Shorter alkyl chains reduce molecular weight and boiling point compared to this compound, favoring volatility but limiting thermal stability in high-temperature reactions.

Key Research Findings

- Synthetic Utility : this compound’s branched structure improves selectivity in alkylation reactions compared to linear analogues like tributylamine .

- Hazard Comparison: Unlike dimethylaminopropylamine, this compound lacks corrosive properties but shares moderate irritancy common to tertiary amines .

- Thermal Stability : Longer butyl chains in this compound enhance thermal stability (estimated boiling point ~230–250°C) relative to N,N-diethylpropylamine (~160°C).

Biological Activity

N-Propyldibutylamine (N-PDBA) is a compound that has garnered interest in various fields, particularly in toxicology and pharmacology. This article delves into its biological activity, including its pharmacological properties, toxicological effects, and relevant case studies.

Chemical Structure and Properties

This compound is an aliphatic amine with the chemical formula . It is structurally characterized by a propyl group attached to a dibutylamine backbone. This configuration influences its solubility, reactivity, and biological interactions.

Biological Activity Overview

The biological activity of N-PDBA can be categorized into several key areas:

- Toxicological Effects

- Pharmacological Potential

- Antimicrobial Activity

Toxicological Effects

Research indicates that N-PDBA exhibits significant hepatotoxicity. Studies have shown that exposure to N-nitrosodi-n-propylamine (a related compound) results in severe liver damage, including hepatocellular necrosis and increased liver weight in animal models. For instance:

- Druckrey et al. (1967) reported a single dose gavage LD50 of 480 mg/kg for N-nitrosodi-n-propylamine in rats, with deaths primarily attributed to hepatotoxicity.

- Terashima et al. (2015) observed minimal single-cell necrosis at doses as low as 10 mg/kg/day, indicating a dose-dependent relationship with liver damage.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to N-PDBA. For instance:

- A study evaluated the antimicrobial activity of several amine derivatives against Gram-positive and Gram-negative bacteria.

- Compounds similar to N-PDBA demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Compound | MIC against S. aureus | MIC against E. coli |

|---|---|---|

| This compound | 6.3 µg/mL | 6.3 µg/mL |

| Ceftriaxone | 6.3 µg/mL | 6.3 µg/mL |

| Benzylpenicillin | 12.5 µg/mL | 18.8 µg/mL |

Case Studies

- Hepatotoxicity in Animal Models : A series of studies have documented the toxic effects of N-nitrosodi-n-propylamine on liver health in rodent models, highlighting the compound's potential carcinogenic properties.

- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of N-PDBA possess notable antibacterial properties, suggesting potential applications in treating bacterial infections.

Q & A

Basic: What are the standard methods for synthesizing N-propyldibutylamine with high purity?

Methodological Answer:

this compound (CAS 36874-77-8) is typically synthesized via alkylation of dibutylamine with propyl halides (e.g., 1-bromopropane) under basic conditions. A reflux setup with anhydrous solvents (e.g., THF or DMF) ensures controlled reaction kinetics. Post-synthesis, purification via fractional distillation (boiling point ~180–200°C) or column chromatography (using silica gel and hexane/ethyl acetate gradients) is critical. Purity validation requires GC-MS (to confirm molecular ion [M+H]+ at m/z 171.32) and ¹H/¹³C NMR (to resolve propyl/dibutyl group signals) .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR resolves distinct signals for propyl (δ 0.8–1.5 ppm) and butyl chains (δ 1.2–1.6 ppm), with tertiary amine protons absent due to rapid exchange. ¹³C NMR confirms alkyl chain carbons (δ 10–40 ppm) and the amine carbon (δ 45–55 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion (m/z 171.3229) and fragmentation patterns (e.g., loss of propyl or butyl groups).

- IR Spectroscopy : Absence of N-H stretches (~3300 cm⁻¹) confirms tertiary amine structure .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Exposure Control : Use fume hoods, nitrile gloves, and PPE due to potential skin/eye irritation (no specific toxicity data is available; extrapolate from tertiary amines).

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

- Waste Disposal : Neutralize with dilute HCl before disposal as hazardous organic waste. Always consult SDS guidelines for tertiary amines (e.g., ALADDIN SCIENTIFIC protocols) .

Advanced: How can contradictions in spectral data for this compound degradation products be resolved?

Methodological Answer:

- Hypothesis Testing : Use LC-MS/MS to isolate degradation intermediates (e.g., oxidative byproducts like N-oxides).

- Isotopic Labeling : Introduce ¹³C or ²H labels to track degradation pathways.

- Computational Modeling : Apply density functional theory (DFT) to predict degradation energetics and compare with experimental spectra. Cross-validate findings using multiple databases (e.g., PubChem, ToxLine) to address literature discrepancies .

Advanced: What experimental designs are optimal for studying this compound’s environmental degradation kinetics?

Methodological Answer:

- Controlled Variables : pH (4–10), temperature (20–60°C), and UV exposure to simulate environmental conditions.

- Analytical Tools : Use HPLC-UV (λ = 210 nm) for quantification and GC-TOF-MS for non-targeted profiling of degradation products.

- Kinetic Modeling : Fit data to pseudo-first-order or Arrhenius models to estimate half-lives. Include negative controls (e.g., dark/no-microbe conditions) to isolate abiotic vs. biotic degradation .

Advanced: How to systematically analyze conflicting toxicological data for this compound?

Methodological Answer:

- Systematic Review : Use Boolean operators (e.g., "this compound AND (toxicity OR ecotoxicity)") in PubMed/ToxLine to aggregate studies.

- Risk-of-Bias Assessment : Apply tools like SYRCLE’s RoB tool for preclinical studies to evaluate methodology (e.g., sample size, blinding).

- Meta-Analysis : Pool data using random-effects models if heterogeneity (I²) <50%. Report confidence intervals and publication bias metrics (e.g., funnel plots) .

Advanced: What computational strategies predict this compound’s reactivity in catalytic systems?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate interactions with transition metals (e.g., Pd/C) to predict hydrogenation pathways.

- Quantum Mechanics (QM) : Calculate HOMO-LUMO gaps (DFT/B3LYP/6-31G*) to assess nucleophilic/electrophilic sites.

- Validation : Compare computational results with experimental kinetic data (e.g., turnover frequencies) .

Advanced: How to address reproducibility challenges in synthesizing this compound derivatives?

Methodological Answer:

- Protocol Optimization : Use design of experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading).

- Robustness Testing : Replicate reactions across ≥3 independent labs with shared reagent batches.

- Data Transparency : Publish full synthetic procedures (e.g., via protocols.io ) and raw spectral data (e.g., NMR shifts in Hz) .

Advanced: What mechanistic studies elucidate this compound’s role in organic reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare kH/kD ratios to identify rate-determining steps (e.g., proton transfer vs. bond cleavage).

- In Situ Spectroscopy : Use FTIR or Raman to monitor intermediate formation during reactions.

- Theoretical Studies : Combine MD simulations with experimental activation energies to validate mechanisms .

Advanced: How to optimize chromatographic separation of this compound from complex mixtures?

Methodological Answer:

- Column Selection : Use polar-embedded stationary phases (e.g., Zorbax Eclipse Plus C18) for amine retention.

- Mobile Phase : Acetonitrile/water (70:30) with 0.1% formic acid improves peak symmetry.

- Method Validation : Assess linearity (R² >0.99), LOD/LOQ (≤1 µg/mL), and recovery rates (90–110%) per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.